molecular formula C27H32N4O4 B8614202 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B8614202
M. Wt: 476.6 g/mol
InChI Key: MYTWFJKBZGMYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The 3,4-dimethoxybenzyl group is introduced via nucleophilic substitution reactions.
  • Common reagents include 3,4-dimethoxybenzyl chloride and a suitable nucleophile, such as sodium hydride or potassium carbonate.
  • Attachment of the 1-(1-Hydroxyethyl)-4-Phenylbutyl Side Chain

    • This step involves the formation of a carbon-carbon bond between the core structure and the side chain.
    • Reagents such as Grignard reagents or organolithium compounds are often used to achieve this bond formation.
  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods (e.g., chromatography, crystallization) are employed to scale up the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one typically involves multiple steps:

    • Formation of the Imidazo[5,1-f][1,2,4]triazin-4(3H)-one Core

      • Starting with a suitable precursor, such as 2-amino-4-methylimidazole, the core structure is formed through cyclization reactions.
      • Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
      • Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
    • Reduction

      • Reduction reactions can target the carbonyl groups or aromatic rings, resulting in the formation of alcohols or reduced aromatic systems.
      • Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
    • Substitution

      • The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
      • Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used.

    Major Products Formed

      Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

      Reduction: Formation of alcohols or reduced aromatic systems.

      Substitution: Formation of substituted aromatic compounds with various functional groups.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

      Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology

      Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and potential therapeutic applications.

      Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.

    Medicine

      Drug Development: The compound’s structure and reactivity make it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

      Diagnostics: It may be used in diagnostic assays to detect or quantify specific biomolecules.

    Industry

      Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers with tailored properties.

      Agriculture: It may be employed in the development of agrochemicals for crop protection and enhancement.

    Mechanism of Action

    The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction, gene expression, and metabolic regulation.

    Comparison with Similar Compounds

    Similar Compounds

      2-(3,4-Dimethoxybenzyl)-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the 1-(1-hydroxyethyl)-4-phenylbutyl side chain, resulting in different reactivity and biological activity.

      7-[1-(1-Hydroxyethyl)-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the 3,4-dimethoxybenzyl group, affecting its chemical properties and applications.

    Uniqueness

    The presence of both the 3,4-dimethoxybenzyl group and the 1-(1-hydroxyethyl)-4-phenylbutyl side chain in 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.

    Properties

    IUPAC Name

    2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MYTWFJKBZGMYCS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H32N4O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    476.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthesis routes and methods

    Procedure details

    110 mg (0.22 mmol) of 7-(1-acetyl-4-phenylbutyl)-2-(3,4-dimethoxybenzyl)-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one are reacted analogously to Example 12 with 20 mg (0.53 mmol) of sodium borohydride to give 2-(3,4-dimethoxybenzyl)-7-[1-(1-hydroxyethyl)-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one.
    Name
    7-(1-acetyl-4-phenylbutyl)-2-(3,4-dimethoxybenzyl)-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
    Quantity
    110 mg
    Type
    reactant
    Reaction Step One
    Quantity
    20 mg
    Type
    reactant
    Reaction Step One

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